![molecular formula C9H9Cl2N5 B7530055 N-[(2,6-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7530055.png)
N-[(2,6-dichlorophenyl)methyl]-1-methyltetrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,6-dichlorophenyl)methyl]-1-methyltetrazol-5-amine, commonly known as DMXAA, is a small molecule drug that has been studied for its potential anti-cancer properties. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
DMXAA works by activating the STING (stimulator of interferon genes) pathway, which leads to the production of cytokines and the subsequent activation of immune cells. This results in the destruction of tumor cells and inhibition of tumor growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It increases the production of cytokines such as TNF-α and IFN-γ, activates immune cells such as macrophages and natural killer cells, and inhibits tumor angiogenesis. DMXAA has also been shown to induce apoptosis (programmed cell death) in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMXAA in lab experiments is its ability to induce tumor necrosis and inhibit tumor angiogenesis, making it a useful tool for studying cancer biology. However, DMXAA has been shown to have limited efficacy in certain types of tumors, and its mechanism of action may not be fully understood.
Direcciones Futuras
There are several potential future directions for the study of DMXAA. One area of research is the development of combination therapies that include DMXAA and other anti-cancer agents. Another direction is the investigation of the STING pathway and its role in immune system activation. Additionally, further studies are needed to determine the optimal dosing and administration of DMXAA for maximum efficacy.
Métodos De Síntesis
DMXAA can be synthesized through a multistep process starting with the reaction of 2,6-dichlorobenzaldehyde with methylamine to form N-(2,6-dichlorobenzyl)methylamine. This compound is then reacted with sodium azide and copper sulfate to form the tetrazole ring, resulting in the final product of DMXAA.
Aplicaciones Científicas De Investigación
DMXAA has been studied for its potential as an anti-cancer agent. It was found to induce tumor necrosis through the activation of the immune system, specifically the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). DMXAA was also shown to inhibit tumor angiogenesis, the process by which tumors create new blood vessels to support their growth.
Propiedades
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-1-methyltetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N5/c1-16-9(13-14-15-16)12-5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUQPPKHHOCANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)NCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

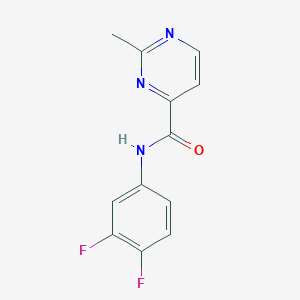
![N-carbamoyl-3-[1-(3-chlorophenyl)ethyl-methylamino]propanamide](/img/structure/B7529982.png)
![N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide](/img/structure/B7529988.png)
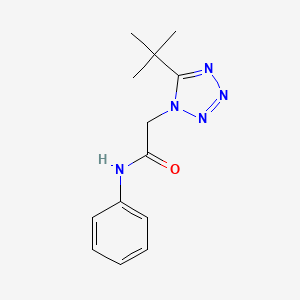
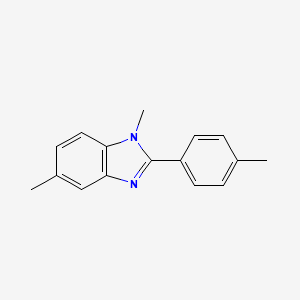
![1-[[3-(Methoxymethyl)phenyl]methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7530011.png)
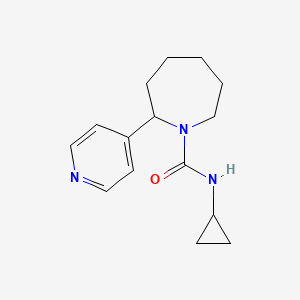
![N-(1,4-dioxaspiro[4.5]decan-8-yl)thiophene-3-carboxamide](/img/structure/B7530032.png)
![4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7530034.png)
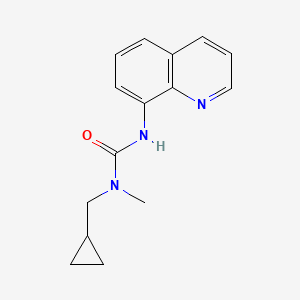
![N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7530044.png)
![1-Cyclopropyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)urea](/img/structure/B7530057.png)
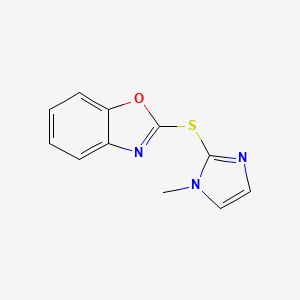
![2-methyl-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]furan-3-carboxamide](/img/structure/B7530061.png)